molecular formula C10H8BrF3S B6159657 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene CAS No. 958452-01-2

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene

Cat. No. B6159657
CAS RN: 958452-01-2
M. Wt: 297.1
InChI Key:
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Description

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene (TFBBS) is a novel organic compound with potential applications in the pharmaceutical, agrochemical, and materials industries. It is a brominated aromatic compound with a trifluorobut-3-en-1-yl sulfanyl group. This compound has several unique properties, including its ability to form hydrogen bonds and its relatively low toxicity, making it a promising candidate for further research.

Scientific Research Applications

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene has potential applications in a variety of fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene can be used as a starting material for the synthesis of pharmaceuticals and other bioactive compounds. In agrochemicals, 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene can be used as a pesticidal agent or a fungicide. In materials science, 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene can be used as a monomer for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene is still not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of various drugs and other compounds. Additionally, it is thought that 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene may also bind to proteins and other molecules, thus altering their biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene have not yet been extensively studied. However, preliminary studies suggest that the compound has low toxicity and does not induce significant changes in the activity of enzymes or other molecules. Additionally, it appears to have no adverse effects on the reproductive system or other organs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene in laboratory experiments include its low toxicity and its ability to form hydrogen bonds. Additionally, it is relatively inexpensive and can be easily synthesized. However, the compound is not widely available and may be difficult to obtain in large quantities.

Future Directions

Some potential future directions for research on 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene include further investigation of its mechanism of action, its potential applications in medicinal chemistry, and its potential use as a pesticidal agent or fungicide. Additionally, further research could be conducted to determine its toxicity and its effects on the reproductive system and other organs. Finally, further studies could be conducted to determine its potential for use as a monomer for the synthesis of polymers.

Synthesis Methods

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene can be synthesized from 1-bromo-4-methoxybenzene and 3,4,4-trifluorobut-3-en-1-yl sulfanyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium. The reaction proceeds with the formation of a palladium-bromide complex, which then reacts with the trifluorobut-3-en-1-yl sulfanyl chloride to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene involves the introduction of a bromine atom and a sulfanyl group onto a benzene ring that already contains a trifluorobutene group. This can be achieved through a series of reactions that involve the use of appropriate reagents and conditions.", "Starting Materials": [ "4-nitrophenol", "3,4,4-trifluorobut-3-en-1-ol", "thionyl chloride", "sodium hydroxide", "copper(I) bromide", "N,N-dimethylformamide", "sodium borohydride", "hydrogen bromide", "acetic acid" ], "Reaction": [ "4-nitrophenol is first reacted with thionyl chloride to form 4-nitrophenyl chloride.", "3,4,4-trifluorobut-3-en-1-ol is then reacted with sodium hydroxide to form 3,4,4-trifluorobut-3-en-1-ol sodium salt.", "The 4-nitrophenyl chloride is then reacted with the 3,4,4-trifluorobut-3-en-1-ol sodium salt in the presence of copper(I) bromide and N,N-dimethylformamide to form 4-(3,4,4-trifluorobut-3-en-1-yl)phenol.", "Sodium borohydride is then used to reduce the nitro group to an amino group to form 4-(3,4,4-trifluorobut-3-en-1-yl)aniline.", "The 4-(3,4,4-trifluorobut-3-en-1-yl)aniline is then reacted with hydrogen bromide in acetic acid to form 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)benzene.", "Finally, the 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)benzene is reacted with sodium sulfide in the presence of a suitable solvent to form 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene." ] }

CAS RN

958452-01-2

Product Name

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene

Molecular Formula

C10H8BrF3S

Molecular Weight

297.1

Purity

95

Origin of Product

United States

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